molecular formula C10H12F2O B13704821 4-(tert-Butoxy)-1,2-difluorobenzene

4-(tert-Butoxy)-1,2-difluorobenzene

Cat. No.: B13704821
M. Wt: 186.20 g/mol
InChI Key: YHQCEKMFMSYPMM-UHFFFAOYSA-N
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Description

4-(tert-Butoxy)-1,2-difluorobenzene is an organic compound characterized by the presence of a tert-butoxy group and two fluorine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butoxy)-1,2-difluorobenzene typically involves the introduction of the tert-butoxy group and fluorine atoms onto a benzene ring. One common method is the reaction of 1,2-difluorobenzene with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to form the desired product. The reaction conditions often include:

    Temperature: 60-80°C

    Solvent: Anhydrous conditions are preferred to avoid hydrolysis

    Catalyst: Sulfuric acid or other strong acids

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the product. The use of flow microreactor systems has been shown to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butoxy)-1,2-difluorobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The tert-butoxy group can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the removal of the tert-butoxy group, yielding simpler fluorinated benzene derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce quinones or other oxidized compounds.

Scientific Research Applications

4-(tert-Butoxy)-1,2-difluorobenzene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Materials Science: The compound is used in the development of new materials with unique properties, such as fluorinated polymers.

    Pharmaceutical Research: It is investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Chemical Biology: The compound is used in studies involving the modification of biomolecules to understand their function and interactions.

Mechanism of Action

The mechanism of action of 4-(tert-Butoxy)-1,2-difluorobenzene involves its interaction with various molecular targets. The tert-butoxy group can act as a protecting group, stabilizing reactive intermediates during chemical reactions. The fluorine atoms can influence the electronic properties of the benzene ring, affecting its reactivity and interactions with other molecules. The pathways involved in its mechanism of action include:

    Stabilization of Intermediates: The tert-butoxy group helps stabilize carbocations and other reactive intermediates.

    Electronic Effects: The fluorine atoms can withdraw electron density from the benzene ring, making it more susceptible to electrophilic attack.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butoxystyrene: Similar in structure but with a vinyl group instead of fluorine atoms.

    Hexa(tert-butoxy)ditungsten(III): A coordination complex with tert-butoxy groups but different central metal atoms.

    tert-Butyloxycarbonyl-protected amino acids: Compounds with tert-butoxycarbonyl groups used in peptide synthesis.

Uniqueness

4-(tert-Butoxy)-1,2-difluorobenzene is unique due to the combination of the tert-butoxy group and fluorine atoms on the benzene ring. This combination imparts distinct electronic and steric properties, making it valuable in specific synthetic applications and research studies.

Properties

Molecular Formula

C10H12F2O

Molecular Weight

186.20 g/mol

IUPAC Name

1,2-difluoro-4-[(2-methylpropan-2-yl)oxy]benzene

InChI

InChI=1S/C10H12F2O/c1-10(2,3)13-7-4-5-8(11)9(12)6-7/h4-6H,1-3H3

InChI Key

YHQCEKMFMSYPMM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC(=C(C=C1)F)F

Origin of Product

United States

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